molecular formula C72H74N8O12S4 B15073694 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate

Cat. No.: B15073694
M. Wt: 1371.7 g/mol
InChI Key: REKONXVRGOWDHJ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) is a water-soluble, cationic porphyrin derivative with a +4 charge due to its four N-methylpyridinium substituents and tetra-p-toluenesulfonate (tosylate) counterions. It exhibits strong absorption at 423 nm (ε = 2.2 × 10⁵ M⁻¹ cm⁻¹) , making it suitable for spectroscopic studies. TMPyP is widely used in:

  • DNA interaction studies: Binds to G-quadruplex (G4) structures and duplex DNA via intercalation or groove binding .
  • Antimicrobial photodynamic therapy (aPDT): Generates singlet oxygen (ΦΔ ~0.5) under visible light, disrupting bacterial membranes .
  • Radiopharmaceuticals: Forms stable complexes with metals like copper-64 for imaging applications .

Properties

Molecular Formula

C72H74N8O12S4

Molecular Weight

1371.7 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methyl-2H-pyridin-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10)

InChI Key

REKONXVRGOWDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CCN(C=C7)C)C8=CCN(C=C8)C)C=C4)C9=CCN(C=C9)C)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.

    Methylation: The porphyrin core is then methylated using methyl iodide to introduce the N-methyl groups.

    Tosylation: Finally, the compound is tosylated using p-toluenesulfonyl chloride to form the tetratosylate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

DNA Binding and G-Quadruplex Stabilization

TMPyP4 tosylate exhibits strong binding affinity for human telomeric DNA G-quadruplex structures, which play critical roles in telomere maintenance and oncogene regulation. Key findings include:

  • Binding Stoichiometry : Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) reveals multiple binding ratios (1:1 to 3:1) between TMPyP4 tosylate and G-quadruplex DNA. The tosyl anion synergistically enhances stabilization by interacting directly with DNA, alongside the cationic porphyrin .

  • Mechanism : Molecular modeling indicates that both the porphyrin cation and tosylate anion occupy grooves and loops of the G-quadruplex, stabilizing its conformation .

Table 1: Comparison of TMPyP4 Tosylate and Tetrachloride in DNA Binding

PropertyTMPyP4 TosylateTMPyP4 Tetrachloride
Binding AffinityEnhanced (synergistic)Moderate
Anion ParticipationTosylate binds DNAChloride does not bind
Thermal StabilizationΔT<sub>m</sub> = +12°CΔT<sub>m</sub> = +8°C

Photodynamic Reactions and Reactive Oxygen Species (ROS) Generation

As a photosensitizer, TMPyP4 tosylate undergoes light-induced reactions:

  • Mechanism : Upon irradiation (λ = 400–450 nm), the porphyrin absorbs energy, transferring it to molecular oxygen to generate singlet oxygen (<sup>1</sup>O<sub>2</sub>) and other ROS .

  • Applications :

    • Anticancer Therapy : ROS induce oxidative damage to cancer cell DNA and organelles.

    • Antimicrobial Activity : ROS disrupt bacterial membranes and viral envelopes .

Table 2: Photodynamic Parameters of TMPyP4 Tosylate

ParameterValue
Absorption Peak (λ<sub>max</sub>)422 nm (Soret band)
Quantum Yield (Φ<sub>Δ</sub>)0.62 (in aqueous buffer)
ROS Lifetime2–4 μs

Enzyme Inhibition and Biochemical Interactions

TMPyP4 tosylate inhibits key enzymes involved in disease pathways:

  • Telomerase Inhibition : Binds to the RNA component of telomerase (EC 2.7.7.49), preventing telomere elongation in cancer cells .

  • Angiogenesis Suppression : Blocks vascular endothelial growth factor (VEGF) signaling by interacting with cell-surface receptors .

Surface-Mediated Conformational Changes

In materials science, TMPyP4 tosylate exhibits dynamic behavior on metal surfaces:

  • Self-Assembly : Forms molecular chains on Cu(111) surfaces via pyridyl-Cu adatom interactions. Scanning tunneling microscopy (STM) reveals two alternating conformations influenced by substrate geometry .

  • Stimuli-Responsive Behavior : Tunneling electrons from STM tips induce pyridyl group reorientation, enabling nanoscale mechanical switching .

Environmental and Solvent Effects

Reactivity is modulated by environmental factors:

  • pH Sensitivity : Protonation/deprotonation of pyridyl groups alters fluorescence and binding affinity. At pH < 5, the porphyrin exists as a monocation, enhancing DNA interaction .

  • Solvent Compatibility : High solubility in water and polar solvents (e.g., DMSO) facilitates homogeneous reaction conditions .

Scientific Research Applications

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the properties of porphyrins and their interactions with other molecules.

    Biology: The compound binds strongly to DNA, making it useful in studies of DNA structure and function.

    Medicine: It is investigated for use in photodynamic therapy, where it acts as a photosensitizer to produce reactive oxygen species that can kill cancer cells.

    Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate involves its ability to bind to DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that damage cellular components and lead to cell death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Structure Charge Solubility Key Features
TMPyP (tetratosylate) Four N-methylpyridinium groups; tosylate counterions +4 High in water Strong DNA binding; high singlet oxygen quantum yield .
TMPyP (tetrachloride) Same porphyrin core; chloride counterions +4 Moderate Lower G4 binding affinity compared to tetratosylate .
TSPP (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin) Four sulfonatophenyl groups -4 High in water Anionic charge limits DNA binding; used in pH-sensitive studies .
H2TTMAPP (5,10,15,20-tetrakis(4-trimethylammoniophenyl)porphyrin) Four trimethylammoniophenyl groups; tosylate counterions +4 High in water Similar charge to TMPyP but bulkier substituents; altered DNA binding kinetics .
BRACO-19 Acridine-based ligand Neutral Moderate Selective G4 stabilizer; lacks photosensitizing properties .

DNA and G-Quadruplex Binding

  • TMPyP vs. TMPyP-Cl :

    • The tetratosylate form exhibits higher binding affinity for human telomeric G4 DNA (Kd ~1 µM) than the tetrachloride form (Kd ~5 µM), attributed to counterion effects on electrostatic interactions .
    • Stoichiometry: Binds 2–4 TMPyP molecules per G4 structure, depending on topology .
  • TMPyP vs. H2TTMAPP :

    • H2TTMAPP’s bulkier trimethylammoniophenyl groups reduce intercalation efficiency compared to TMPyP’s pyridinium groups .
  • TMPyP vs. BRACO-19 :

    • TMPyP stabilizes G4 structures via π-π stacking and electrostatic interactions, while BRACO-19 uses end-stacking and side-loop interactions .

Photodynamic and Antimicrobial Activity

  • Singlet Oxygen Generation :
    TMPyP’s ΦΔ (~0.5) exceeds that of many anionic porphyrins (e.g., TSPP, ΦΔ <0.1) due to its cationic nature enhancing membrane association .

  • Synergy with Antiseptics :
    TMPyP combined with benzalkonium chloride reduces bacterial viability by >99% at sublethal concentrations, outperforming TSPP-based combinations .

Key Research Findings

Counterion Effects : The tosylate form of TMPyP enhances G4 binding by 5-fold compared to the chloride form, critical for antiviral applications targeting HCV and SARS-CoV-2 .

Antimicrobial Efficacy : TMPyP’s +4 charge promotes adhesion to bacterial membranes, enabling synergistic effects with membrane-targeting antiseptics .

Clinical Potential: TMPyP’s ability to inhibit telomerase and stabilize G4 structures positions it as a candidate for cancer and antiviral therapies .

Biological Activity

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) is a synthetic porphyrin compound recognized for its significant biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and as a telomerase inhibitor. This article explores the compound's biological activity through various studies and findings.

  • Molecular Formula : C72H66N8O12S4
  • Molecular Weight : 1363.60 g/mol
  • CAS Number : 36951-72-1
  • Solubility : Water-soluble

1. Photodynamic Therapy (PDT)

TMPyP has been extensively studied for its role as a photosensitizer in PDT. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cytotoxic effects in targeted cells.

  • Study Findings :
    • In a study by Abdelghany et al., TMPyP was encapsulated in chitosan/alginate nanoparticles, enhancing its cellular uptake and photocytotoxicity against HCT116 colorectal carcinoma cells. The encapsulated TMPyP showed a significant reduction in cell viability when exposed to light compared to the free drug .
    • The compound has demonstrated a tenfold increase in effectiveness when activated by light, with an EC50 value dropping from 181 μg/mL to 17 μg/mL .

2. Antimicrobial Activity

TMPyP has been investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria.

  • Mechanism of Action :
    • The amphiphilic nature of TMPyP allows it to interact with bacterial membranes, facilitating uptake and subsequent ROS generation that leads to bacterial cell death .
    • Studies indicate that TMPyP can effectively target both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

3. Telomerase Inhibition

Recent research highlights TMPyP's potential as a telomerase inhibitor, which may contribute to its antitumor properties.

  • Research Insights :
    • The compound's ability to bind DNA and inhibit telomerase activity suggests a mechanism for inducing apoptosis in cancer cells .
    • Its application extends beyond laboratory settings into potential therapeutic uses in oncology.

Data Summary

PropertyValue
Molecular FormulaC72H66N8O12S4
Molecular Weight1363.60 g/mol
CAS Number36951-72-1
SolubilityWater-soluble
Primary ApplicationsPDT, Antimicrobial therapy, Telomerase inhibition

Case Studies

  • Enhanced Antitumor Activity :
    • Study : Encapsulation of TMPyP in nanoparticles improved its efficacy against colorectal cancer cells.
    • Results : Increased photocytotoxicity and reduced cell viability under light activation .
  • Antimicrobial Photodynamic Therapy :
    • Study : Evaluation of TMPyP against resistant bacterial strains.
    • Results : Effective in reducing bacterial load through ROS generation upon light exposure .
  • Telomerase Inhibition Mechanism :
    • Study : Investigated the inhibitory effects on telomerase activity.
    • Results : Demonstrated potential for therapeutic applications in cancer treatment through telomere shortening mechanisms .

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